Cas no 7326-44-5 (1-azetidinocyclohexene)
1-azetidinocyclohexene structure
Product Name:1-azetidinocyclohexene
1-azetidinocyclohexene Chemical and Physical Properties
Names and Identifiers
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- 1-azetidinocyclohexene
- 1-(cyclohexen-1-yl)azetidine
- DTXSID10223485
- 7326-44-5
-
- Inchi: 1S/C9H15N/c1-2-5-9(6-3-1)10-7-4-8-10/h5H,1-4,6-8H2
- InChI Key: WEQYTPOPDYDJLH-UHFFFAOYSA-N
- SMILES: N1(C2=CCCCC2)CCC1
Computed Properties
- Exact Mass: 137.12055
- Monoisotopic Mass: 137.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.028
- Boiling Point: 220.8°C at 760 mmHg
- Flash Point: 79.3°C
- Refractive Index: 1.553
- PSA: 3.24
1-azetidinocyclohexene Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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